1-allyl-4-(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
The compound 1-allyl-4-(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a benzimidazole-pyrrolidinone hybrid characterized by:
- A pyrrolidin-2-one core with an allyl group at the N1 position.
- A benzo[d]imidazole moiety at the C4 position of the pyrrolidinone ring.
- A 4-(2,3-dimethylphenoxy)butyl chain attached to the N1 of the benzimidazole.
This structure combines aromatic, heterocyclic, and alkyl-ether functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
4-[1-[4-(2,3-dimethylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-4-14-28-18-21(17-25(28)30)26-27-22-11-5-6-12-23(22)29(26)15-7-8-16-31-24-13-9-10-19(2)20(24)3/h4-6,9-13,21H,1,7-8,14-18H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFVKKXZPIODTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Allyl-4-(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Pyrrolidin-2-one
- Substituents :
- Allyl group
- Benzo[d]imidazole moiety
- Dimethylphenoxy butyl side chain
Anticancer Activity
Research indicates that derivatives of benzoimidazole, similar to the compound , exhibit significant anticancer properties. For example, a study demonstrated that compounds containing benzoimidazole structures showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. In related studies, compounds with similar functional groups have shown effectiveness against Gram-positive bacteria and fungi. The interaction mechanisms often involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Neuroprotective Effects
There is emerging evidence that compounds with a pyrrolidinone structure may exhibit neuroprotective effects. These effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. For instance, studies on related pyrrolidine derivatives have shown promise in protecting against neurodegenerative diseases by inhibiting neuroinflammation and promoting neuronal survival .
The biological activities of 1-allyl-4-(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Enzyme Inhibition : Inhibition of key enzymes involved in cancer cell metabolism.
- Antioxidant Activity : Scavenging of free radicals and reduction of oxidative stress markers.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of benzoimidazole derivatives in vitro. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, indicating potent anticancer activity .
Study 2: Antimicrobial Testing
In another investigation, a library of compounds similar to 1-allyl-4-(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one was screened for antimicrobial activity against MRSA and other resistant strains. The study reported minimum inhibitory concentrations (MICs) that were significantly lower than those for standard antibiotics, suggesting a novel mechanism of action .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzoimidazole, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK.
Case Study: Anticancer Efficacy
A recent investigation evaluated the anticancer efficacy of several benzoimidazole derivatives in vitro. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, demonstrating potent anticancer activity.
Antimicrobial Properties
The structural characteristics of 1-allyl-4-(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one suggest potential antimicrobial activity. Related studies have shown effectiveness against Gram-positive bacteria and fungi through mechanisms involving disruption of microbial cell membranes.
Case Study: Antimicrobial Testing
In another study, a library of compounds similar to this one was screened for antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The findings reported minimum inhibitory concentrations (MICs) significantly lower than those for standard antibiotics, indicating a novel mechanism of action.
Neuroprotective Effects
Emerging evidence suggests that compounds with a pyrrolidinone structure may offer neuroprotective effects. These effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Case Study: Neuroprotection
Studies on related pyrrolidine derivatives have shown promise in protecting against neurodegenerative diseases by inhibiting neuroinflammation and promoting neuronal survival.
Chemical Reactions Analysis
Oxidation Reactions
-
Allyl group oxidation : The terminal alkene undergoes epoxidation or dihydroxylation:
-
Epoxidation: Oxone® (KHSO₅) in acetone/water produces an epoxide.
-
Dihydroxylation: OsO₄/N-methylmorpholine N-oxide yields vicinal diol.
-
-
Pyrrolidinone ring oxidation : The ketone group is resistant to further oxidation under mild conditions but may form α,β-unsaturated carbonyl derivatives under strong oxidants (e.g., MnO₂).
Reduction Reactions
| Target Group | Reagents | Outcome | Application |
|---|---|---|---|
| Allyl double bond | H₂/Pd-C | Saturated propyl chain | Modifies lipophilicity |
| Pyrrolidinone ketone | NaBH₄/CeCl₃ | Secondary alcohol | Alters hydrogen-bonding capacity |
Benzimidazole Nitrogen Reactivity
The N1 position of benzimidazole participates in:
-
Acylation : Reacts with acid chlorides (e.g., acetyl chloride) in pyridine to form N-acyl derivatives.
-
Suzuki-Miyaura coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces aryl groups at C2 (if bromide intermediate exists) .
Phenoxy Group Modifications
-
Ether cleavage : HI in acetic acid cleaves the phenoxy-butyl bond, yielding 2,3-dimethylphenol and a bromobutyl intermediate.
-
Electrophilic substitution : Nitration (HNO₃/H₂SO₄) occurs at the phenol ring’s para position relative to methyl groups .
Ring-Opening and Rearrangements
The pyrrolidin-2-one ring undergoes:
-
Base-mediated ring-opening : NaOH in ethanol generates β-amino acid derivatives .
-
Photochemical rearrangements : UV irradiation induces [2+2] cycloaddition with adjacent double bonds.
Biological Conjugation
-
Amide bond formation : Condensation with carboxylic acids (EDC/NHS) links the compound to biomolecules for targeted drug delivery.
-
Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with the allyl group enables bioconjugation.
Stability and Degradation
| Condition | Observation | Mechanism |
|---|---|---|
| Acidic (pH < 3) | Benzimidazole protonation; ether cleavage | Hydrolysis of phenoxy-butyl chain |
| Alkaline (pH > 10) | Pyrrolidinone ring-opening | Nucleophilic attack at carbonyl |
| Thermal (>150°C) | Decomposition via retro-ene reaction | Allyl group elimination |
Comparison with Similar Compounds
The compound belongs to a broader class of benzimidazole-pyrrolidinone derivatives. Below is a systematic comparison with structurally related analogs from the literature.
Structural Modifications in Benzimidazole and Pyrrolidinone Moieties
Substituents on Benzimidazole
- Target Compound: Features a 4-(2,3-dimethylphenoxy)butyl chain at the benzimidazole N1 position .
- Analog 1 (): Contains a 4-(3-methylphenoxy)butyl group (m-tolyloxy) instead of 2,3-dimethylphenoxy, reducing steric hindrance .
- Analog 2 (): Substituted with a shorter 2-(4-methylphenoxy)ethyl chain, which may decrease lipophilicity compared to the butyl chain .
Substituents on Pyrrolidinone
- Target Compound: Allyl group at N1 of pyrrolidinone.
- Analog 4 () : Uses a benzyl group instead of allyl, enhancing aromatic interactions but reducing electrophilicity .
- Analog 5 (): Lacks an alkyl chain, with an o-tolyl group directly attached to pyrrolidinone, simplifying the structure .
Spectroscopic Characteristics
1H NMR Shifts
- Benzimidazole NH : Resonates at δ 10.8–11.15 ppm across analogs (e.g., 10.8 ppm in .80 ppm in ) .
- Pyrrolidinone C=O: Confirmed by 13C NMR at δ ~173 ppm () .
- Aromatic Protons : Multiplet signals at δ 6.40–7.83 ppm (), influenced by electron-donating/withdrawing substituents .
IR Spectroscopy
- C=O Stretch: 1720 cm⁻¹ (pyrrolidinone) and 1686 cm⁻¹ (C=N of benzimidazole) are consistent across analogs .
- N–H Stretch : Observed at 3675 cm⁻¹ for benzimidazole NH () .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-allyl-4-(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzimidazol-2-yl)pyrrolidin-2-one, and how can structural purity be ensured?
- Methodology : The synthesis of benzimidazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, alkylation of benzimidazole precursors with 4-(2,3-dimethylphenoxy)butyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Purification via column chromatography and structural validation using FT-IR (amide C=O stretch at ~1670 cm⁻¹) and NMR (characteristic pyrrolidin-2-one proton signals at δ 3.5–4.5 ppm) is critical . LC-MS and elemental analysis (e.g., C, H, N content) further confirm purity .
Q. How can thermal stability and degradation profiles of this compound be analyzed for formulation studies?
- Methodology : Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to assess decomposition temperatures and thermal behavior. For benzimidazole analogs, degradation typically occurs in two stages: initial loss of volatile groups (150–250°C) followed by backbone decomposition (>300°C) . Fluorescence spectroscopy may also monitor stability under thermal stress .
Q. What spectroscopic techniques are essential for characterizing this compound’s structure?
- Methodology :
- 1H/13C NMR : Assign allyl protons (δ 5.0–5.8 ppm), pyrrolidin-2-one carbonyl (δ 170–175 ppm), and benzimidazole aromatic signals (δ 7.0–8.5 ppm) .
- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- FT-IR : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches at ~3200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between calculated and experimental elemental analysis data for this compound?
- Methodology : Discrepancies (e.g., C: 72.71% calculated vs. 70.23% found ) may arise from incomplete purification or hygroscopicity. Solutions include:
- Re-crystallization in anhydrous solvents (e.g., ethyl acetate/hexane).
- Drying under high vacuum (<0.1 mmHg) for 24 hours.
- Validation via high-resolution mass spectrometry (HR-MS) to rule out impurities.
Q. What strategies optimize the compound’s antimicrobial activity while minimizing cytotoxicity?
- Experimental Design :
- Structure-Activity Relationship (SAR) : Modify the allyl or phenoxybutyl groups to enhance lipophilicity (e.g., fluorination of the benzimidazole ring ).
- In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays. Compare with control drugs (e.g., ciprofloxacin) .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to identify non-toxic derivatives .
Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., bacterial enzymes)?
- Methodology :
- Target Selection : Prioritize enzymes like DNA gyrase or dihydrofolate reductase (DHFR) based on benzimidazole’s known mechanisms .
- Docking Software : Use AutoDock Vina with PDB structures (e.g., 4KZO for DHFR).
- Validation : Compare binding poses with co-crystallized ligands (e.g., methotrexate) and validate via mutagenesis studies .
Q. What experimental controls are critical when evaluating contradictory bioactivity data across studies?
- Data Contradiction Analysis :
- Standardized Protocols : Ensure consistent inoculum size (e.g., 1×10⁶ CFU/mL) and solvent controls (DMSO ≤1% v/v) in antimicrobial assays .
- Reference Compounds : Include positive (e.g., ampicillin) and negative (vehicle-only) controls.
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
